N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide features a hybrid structure combining a benzo[d]thiazole ring, a 1,2,4-triazole core, and a pyrrolidine sulfonyl benzamide moiety. Key structural elements include:
- Benzo[d]thiazole: Known for antitumor and enzyme-inhibitory properties.
- 1,2,4-Triazole: Enhances metabolic stability and hydrogen-bonding interactions.
- Pyrrolidine sulfonyl group: Improves solubility and target binding via sulfonamide interactions.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S3/c37-26(32-28-31-23-10-4-5-11-24(23)42-28)19-41-29-34-33-25(36(29)21-8-2-1-3-9-21)18-30-27(38)20-12-14-22(15-13-20)43(39,40)35-16-6-7-17-35/h1-5,8-15H,6-7,16-19H2,(H,30,38)(H,31,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPMJUGEGMDAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzo[d]thiazole moiety, a triazole ring, and a benzamide structure, which suggests diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 667.77 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits significant antimicrobial properties. The benzo[d]thiazole and triazole moieties are known to enhance bioactivity against various pathogens. For instance, compounds derived from similar structures have demonstrated broad-spectrum antibacterial activity against organisms such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Acinetobacter baumannii | 6.25 µg/mL |
| Compound 2 | Pseudomonas aeruginosa | 12.5 µg/mL |
| Compound 3 | Fusarium oxysporum | 6.25 µg/mL |
Anticancer Potential
The compound has shown promising results as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor pH regulation. Inhibition of CA IX can disrupt the acidification process in tumor cells, suggesting potential as an anticancer agent .
Case Study: Inhibition of Carbonic Anhydrase
In a study assessing the effects of related compounds on CA IX activity, it was found that specific structural modifications significantly enhanced inhibitory potency. For instance, the presence of a pyrrolidine ring was crucial for enhancing anticancer activity .
The molecular mechanism by which N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves binding to the active site of target enzymes like CA IX. This binding disrupts normal enzymatic function and alters cellular pH levels, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The 1,2,4-triazole core is common in and , while 1,3,4-thiadiazole appears in and . Triazoles generally exhibit better metabolic stability than thiadiazoles .
- Sulfonamide groups (e.g., pyrrolidine sulfonyl in the target compound) enhance solubility and binding affinity compared to non-sulfonylated analogs .
- Substituent Effects : The 2-methoxyphenyl group in may improve lipophilicity, whereas the benzo[d]thiazole in the target compound could enhance π-π stacking in enzyme active sites.
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Notes:
Q & A
Q. What are the critical structural features of this compound, and how do they influence its biological activity?
The compound integrates a benzothiazole moiety, a triazole ring, and a pyrrolidine sulfonyl group. The benzothiazole unit is known for intercalating with DNA or binding to kinase domains, while the triazole ring enhances metabolic stability and hydrogen-bonding interactions. The sulfonyl group improves solubility and pharmacokinetics. Structural analysis via X-ray crystallography or NMR can confirm spatial arrangements critical for target binding .
Q. What methodological approaches are recommended for synthesizing this compound with high purity?
Synthesis involves multi-step protocols: (1) Formation of the thioether linkage between the benzothiazole and triazole units under inert conditions; (2) Amide coupling using reagents like HATU or DCC in DMF; (3) Sulfonylation of the benzamide group. Key considerations include temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent selection (e.g., dichloromethane for polar intermediates). Purity (>95%) is validated via HPLC and mass spectrometry .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry.
- HPLC with UV detection (λ = 254 nm) for purity assessment.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- X-ray crystallography (if crystals are obtainable) for 3D conformational analysis .
Advanced Research Questions
Q. How can researchers investigate target binding interactions and resolve conflicting activity data across studies?
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with kinases or DNA.
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative affinity measurements.
- Comparative assays using structurally related analogs (e.g., triazole-to-thiadiazole substitutions) to identify activity drivers. Contradictions may arise from assay conditions (e.g., pH, ionic strength) or cell-line variability; standardization across labs is critical .
Q. What strategies optimize the compound’s selectivity and potency via structure-activity relationship (SAR) studies?
- Substituent modulation : Replace the phenyl group on the triazole with electron-withdrawing groups (e.g., -CF3) to enhance target affinity.
- Bioisosteric replacement : Substitute the pyrrolidine sulfonyl group with a piperazine analog to improve solubility without losing activity.
- Metabolic profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., sulfur atoms prone to oxidation) and stabilize them via fluorination .
Q. How should experimental designs address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to correlate in vitro IC50 values with effective in vivo doses.
- Tumor xenograft models : Compare efficacy in immunocompromised (e.g., nude mice) versus immunocompetent models to assess immune-modulatory effects.
- Metabolite identification : LC-MS/MS analysis of plasma samples to detect active/inactive metabolites influencing efficacy .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Thioether formation | NaSH, DMF, 60°C, 12 h | 68 | 92 |
| 2 | Amide coupling | HATU, DIPEA, rt, 6 h | 75 | 95 |
| 3 | Sulfonylation | Pyrrolidine sulfonyl chloride, pyridine, 0°C | 82 | 98 |
| Adapted from |
Q. Table 2. Biological Activity of Structural Analogs
| Analog | Modification | IC50 (μM) vs. HeLa | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 0.45 | 0.12 |
| A | Triazole → Thiadiazole | 1.2 | 0.09 |
| B | Pyrrolidine → Piperazine | 0.38 | 0.21 |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
